

Executive Summary and Disambiguation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *ADA disodium salt*

Cat. No.: *B1521844*

[Get Quote](#)

N-(2-Acetamido)iminodiacetic acid disodium salt, commonly referred to as **ADA disodium salt**, is a synthetic compound with significant utility in biochemical, pharmaceutical, and clinical research. Its primary roles are as a zwitterionic biological buffer and a metal ion chelating agent. However, the acronym "ADA" is a source of frequent confusion within the scientific community. This guide serves to delineate the properties and applications of **ADA disodium salt** while explicitly distinguishing it from two other common uses of the "ADA" acronym: the enzyme Adenosine Deaminase and Anti-Drug Antibodies.

- **ADA Disodium Salt** (This Guide's Focus): A chemical compound (CAS: 41689-31-0) used to maintain a stable pH in biological systems and to sequester metal ions.[1][2]
- Adenosine Deaminase (ADA): An essential enzyme (EC 3.5.4.4) in purine metabolism, critical for immune system development and function.[3] Its deficiency can lead to Severe Combined Immunodeficiency (SCID).
- Anti-Drug Antibodies (ADAs): Antibodies generated by the immune system in response to the administration of a biotherapeutic drug. The detection of ADAs is a critical component of immunogenicity testing in drug development.[4]

This document will provide a comprehensive overview of the physicochemical properties of **ADA disodium salt**, its mechanisms of action, and detailed protocols for its application in research and pharmaceutical development.

Section 1: Physicochemical Properties and Molecular Architecture

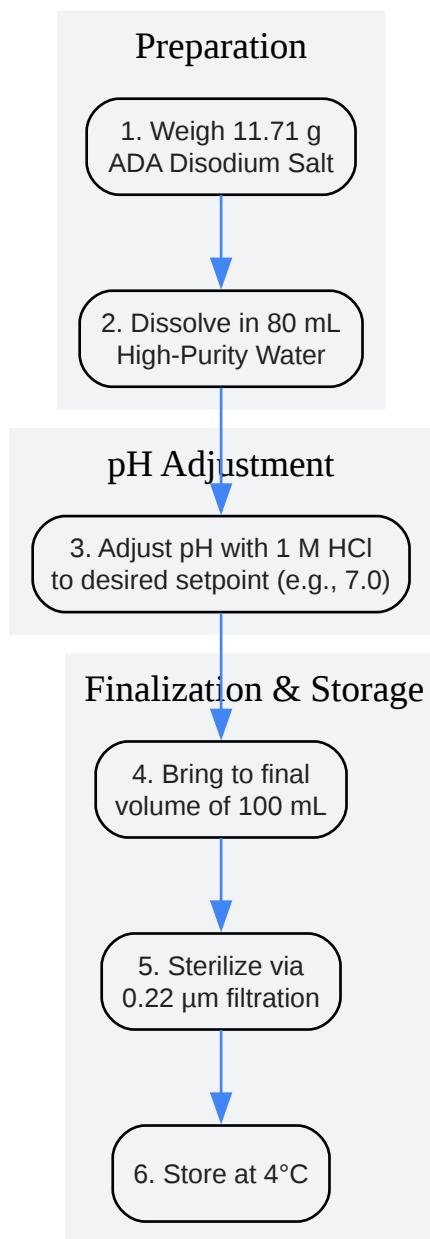
ADA disodium salt is a white crystalline powder known for its high water solubility and stability under physiological conditions.^[5] It belongs to the family of "Good's buffers," which were developed to provide stable pH environments for biochemical research with minimal interaction with biological components.^[6]

Table 1: Physicochemical Properties of ADA Disodium Salt

Property	Value	Source(s)
Systematic Name	N-(2-Acetamido)-2-iminodiacetic acid disodium salt	[2][7]
CAS Number	41689-31-0	[1][8]
Molecular Formula	C ₆ H ₈ N ₂ Na ₂ O ₅	[2]
Molecular Weight	234.12 g/mol	[2][7]
Appearance	White crystalline powder	[5]
pKa (at 20°C)	6.6	[6][9]
Useful pH Range	6.0 – 7.2	[6][7][10]
Purity (Typical)	≥98%	[2]
Storage	Room temperature (18-25°C), in a dry place	[1][11]

The molecular architecture of ADA features a tertiary amine group with two carboxylate groups and an acetamido group. This zwitterionic nature at physiological pH is fundamental to its buffering capacity.

Caption: Chemical structure of ADA Disodium Salt.


Section 2: Core Functionality I - Biological Buffering

The primary application of **ADA disodium salt** is as a biological buffer. Its pKa of 6.6 makes it highly effective at maintaining a stable pH between 6.0 and 7.2, a range that is optimal for many cellular and enzymatic processes.[6][10]

Causality in Application: In cell culture, maintaining a precise physiological pH is critical for cell viability, proliferation, and function. Fluctuations in pH can alter protein structure, disrupt metabolic pathways, and ultimately lead to experimental artifacts or cell death. **ADA disodium salt** is chosen for its high buffering capacity in this critical range and its low toxicity.

Experimental Protocol: Preparation of a Sterile 0.5 M ADA Buffer Stock Solution

- Preparation: Weigh 11.71 g of **ADA disodium salt** (MW: 234.12 g/mol).
- Dissolution: Add the powder to ~80 mL of high-purity, nuclease-free water in a sterile beaker with a magnetic stir bar. Stir until fully dissolved. The compound is highly soluble in water.[5]
- pH Adjustment: Place a calibrated pH meter into the solution. The initial pH will be slightly alkaline. Adjust the pH to the desired setpoint (e.g., 7.0 for many cell culture applications) by slowly adding 1 M HCl. Use caution to avoid over-titrating.
- Final Volume: Transfer the solution to a 100 mL graduated cylinder and add water to reach the final volume of 100 mL.
- Sterilization: Sterilize the 0.5 M stock solution by passing it through a 0.22 μm syringe filter into a sterile, sealed container.[12]
- Storage: Store the sterile stock solution at 4°C for several months.

[Click to download full resolution via product page](#)

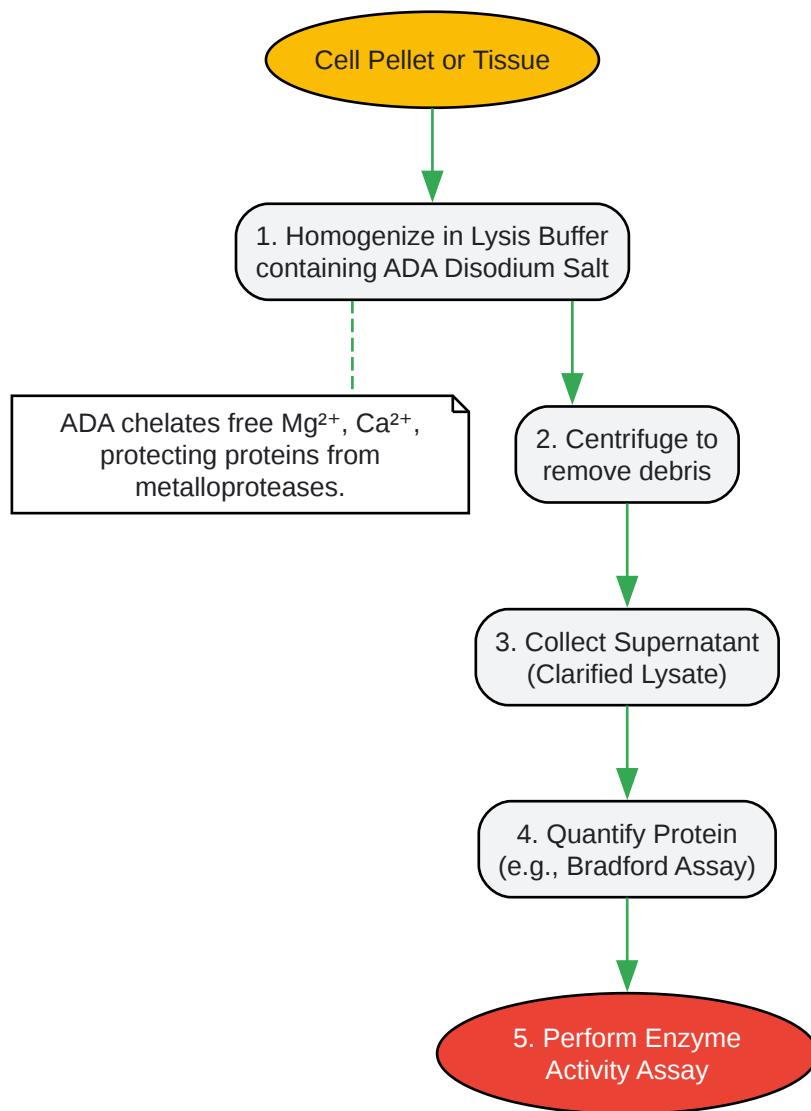
Caption: Workflow for preparing a sterile ADA buffer stock solution.

Section 3: Core Functionality II - Metal Ion Chelation

Beyond buffering, **ADA disodium salt** functions as a chelating agent, capable of binding divalent and trivalent metal ions such as Ca^{2+} and Mg^{2+} .^{[5][6]} While its chelating strength is

less than that of potent agents like EDTA, its moderate affinity is advantageous in biological systems where complete metal stripping could be detrimental.[5][13]

Causality in Application: Many enzymes, particularly metalloproteases, are dependent on or inhibited by specific metal ions. In protein purification and enzyme assays, uncontrolled metal ions from lysis buffers or endogenous sources can lead to protein degradation, aggregation, or altered enzymatic activity. **ADA disodium salt** is used to sequester these interfering ions, thereby enhancing protein stability and ensuring that enzymatic activity measurements are accurate and reproducible.[5][14]


Table 2: Comparison of Common Chelating Agents

Chelating Agent	Structure Type	Key Features
ADA Disodium Salt	Tri-acidic	Moderate binding, stable at physiological pH, also a buffer. [5]
EDTA	Tetra-acidic	Forms very strong complexes with most divalent cations.[5][15]
NTA	Tri-acidic	More selective for certain metals compared to EDTA.[5]

Experimental Protocol: Using ADA in Lysate Preparation for Enzyme Assays

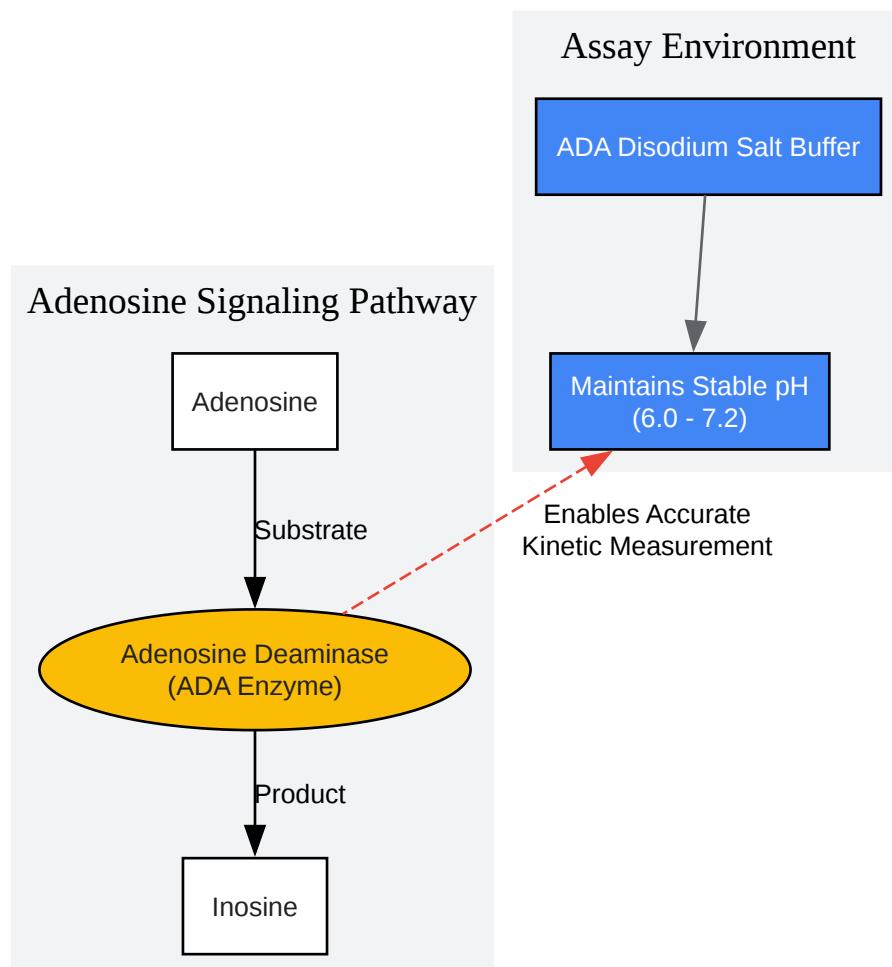
- **Buffer Preparation:** Prepare a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) and supplement it with 1-5 mM **ADA disodium salt** from a sterile stock solution.
- **Homogenization:** Resuspend cell pellets or tissue in the ADA-supplemented lysis buffer. Homogenize on ice using a suitable method (e.g., sonication, douncing). The presence of ADA will chelate released metal ions, protecting the target protein.
- **Clarification:** Centrifuge the homogenate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.

- Protein Quantification: Collect the supernatant (clarified lysate) and determine the protein concentration using a compatible assay (Note: ADA can interfere with BCA assays; a Bradford assay is a suitable alternative).[6]
- Enzyme Assay: Proceed with the enzyme activity assay using the clarified lysate. The controlled metal ion environment ensures more reliable kinetic data.

[Click to download full resolution via product page](#)

Caption: Workflow for using ADA as a chelator in lysate preparation.

Section 4: Applications in Pharmaceutical and Drug Development


In the pharmaceutical industry, the selection of appropriate excipients is critical for ensuring the stability, solubility, and bioavailability of an Active Pharmaceutical Ingredient (API).[\[16\]](#)

Role in Drug Formulation

ADA disodium salt is utilized in pharmaceutical formulations primarily to enhance the solubility and stability of APIs.[\[14\]](#)[\[17\]](#) Its ability to both buffer the solution and chelate trace metal ions—which can catalyze oxidative degradation of the API—makes it a valuable stabilizing agent.[\[14\]](#)[\[18\]](#) The choice of a salt form for a drug can significantly improve its overall therapeutic and pharmaceutical properties.[\[16\]](#)

Role in Pre-clinical Research

In pre-clinical drug development, **ADA disodium salt** is essential for creating the stable, physiologically relevant conditions required for a wide range of in vitro assays. This includes its use in buffers for studying the activity of the enzyme Adenosine Deaminase (ADA). The ADA enzyme is a therapeutic target in its own right, and understanding its function is crucial.[\[3\]](#) For instance, inhibitors of the ADA enzyme are used as anti-neoplastic agents.[\[3\]](#) **ADA disodium salt** buffer provides the stable pH 6.0-7.2 environment needed to accurately measure the kinetics of this enzyme and the efficacy of potential inhibitors.

[Click to download full resolution via product page](#)

Caption: Role of ADA buffer in studying the ADA enzyme.

Section 5: Distinguishing from Anti-Drug Antibodies (ADAs)

For professionals in drug development, the most critical point of disambiguation is between **ADA disodium salt** and Anti-Drug Antibodies (ADAs). Immunogenicity testing, or the detection of ADAs, is a mandatory regulatory requirement for the development of virtually all biotherapeutics.[4][19]

Anti-Drug Antibodies are produced by a patient's immune system against a therapeutic protein, which can neutralize the drug's efficacy and/or cause adverse effects.[4] Assays to detect these

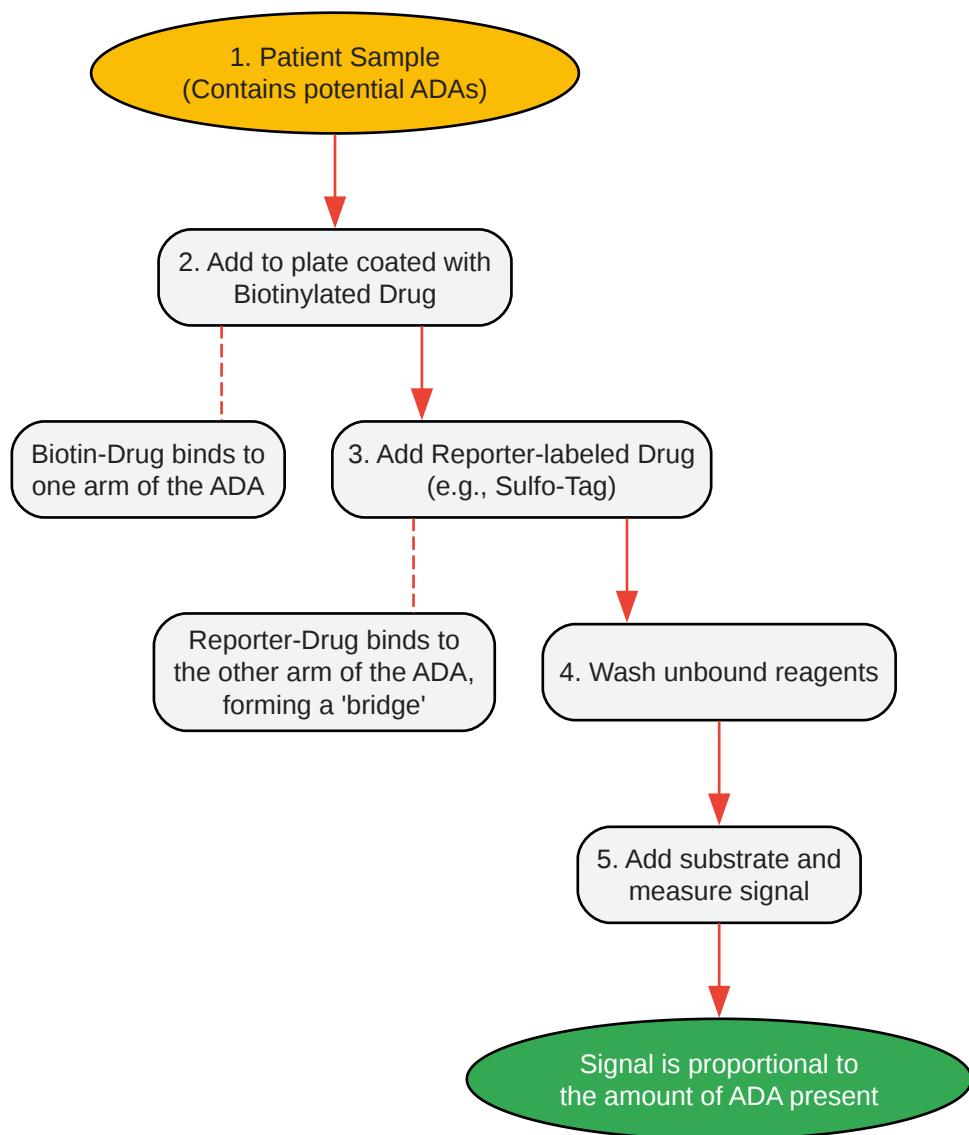

antibodies are referred to as "ADA assays." These assays are complex ligand-binding assays and have no connection to the chemical buffer **ADA disodium salt**.

Table 3: Critical Distinctions: **ADA Disodium Salt** vs. Anti-Drug Antibody

Feature	ADA Disodium Salt	Anti-Drug Antibody (ADA)
Chemical Nature	Small molecule, $C_6H_8N_2Na_2O_5$	Large protein, Immunoglobulin (e.g., IgG)
Primary Function	Biological buffer, metal ion chelator	Binds to a therapeutic drug, part of an immune response
Context of Use	Excipient in formulations, component of lab buffers	A measured analyte in patient samples for immunogenicity assessment
"ADA Assay"	Not applicable	A validated clinical assay to detect antibodies against a drug

Illustrative Workflow: Bridging ADA (Anti-Drug Antibody) Assay

To visually underscore the difference, the following diagram illustrates a common format for an Anti-Drug Antibody assay. This process involves capturing the antibody from a patient sample between two molecules of the drug.

[Click to download full resolution via product page](#)

Caption: A typical bridging assay workflow for Anti-Drug Antibody (ADA) detection.

Conclusion

N-(2-Acetamido)iminodiacetic acid disodium salt is a versatile and valuable tool in the researcher's arsenal, providing robust pH control and metal ion chelation for a wide array of applications, from fundamental cell biology to pharmaceutical formulation. A precise understanding of its identity and function is paramount. By carefully distinguishing it from the enzyme Adenosine Deaminase and the critical concept of Anti-Drug Antibodies, scientists and

drug development professionals can avoid ambiguity, ensure experimental integrity, and leverage this compound to its fullest potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. biobasic.com [biobasic.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 4. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy ADA disodium salt | 41689-31-0 [smolecule.com]
- 6. ADA (buffer) - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. N-(2-Acetamido)Iminodiacetic Acid | C₆H₁₀N₂O₅ | CID 117765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biofargo.com [biofargo.com]
- 11. gen9bio.com [gen9bio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 14. chemimpex.com [chemimpex.com]
- 15. EDTA disodium salt | C₁₀H₁₄N₂Na₂O₈ | CID 8759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]

- 18. chemimpex.com [chemimpex.com]
- 19. bioagilytix.com [bioagilytix.com]
- To cite this document: BenchChem. [Executive Summary and Disambiguation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521844#what-is-ada-disodium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com